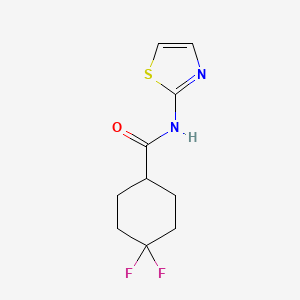![molecular formula C11H18N4O2 B12230512 N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B12230512.png)
N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}acetamide is a complex organic compound that features a pyrrolidine ring, an oxadiazole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}acetamide typically involves multiple steps. One common method includes the reaction of N-methylpyrrolidine with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The pyrrolidine ring may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-pyrrolidone: A solvent with similar structural features but different applications.
1-methyl-2-pyrrolidinone: Another related compound used in various industrial applications.
Uniqueness
N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}acetamide is unique due to its combination of a pyrrolidine ring and an oxadiazole moiety, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H18N4O2 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C11H18N4O2/c1-8-12-11(17-13-8)7-15-5-4-10(6-15)14(3)9(2)16/h10H,4-7H2,1-3H3 |
InChI Key |
CMOILVOHPKGNIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(C2)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-[2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12230437.png)
![2-Methyl-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12230444.png)
![1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B12230446.png)

![4-methoxy-N,1-dimethyl-6-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B12230451.png)
![1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12230455.png)
![4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B12230466.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12230481.png)
![4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12230482.png)
![N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12230484.png)
![4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12230504.png)



